Cas no 21747-46-6 ((+)-Ledene)
(+)-Ledene Chemical and Physical Properties
Names and Identifiers
-
- 1H-Cycloprop[e]azulene,1a,2,3,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-, (1aR,7R,7aS,7bR)-
- LEDENE, (+)-(RG)
- (+)-Ledene
- Einecs 244-565-3
- Varidiflorene
- Viridflorene
- (1AR-(1A.ALPHA.,7.ALPHA.,7A.BETA.,7B.ALPHA.))-1A,2,3,5,6,7,7A,7B-OCTAHYDRO-1,1,4,7-TETRAMETHYL-1H-CYCLOPROP(E)AZULENE
- Leden
- HY-121472
- 1,1,4,7-tetramethyl-1alpha,2,3,5,6,7,7alpha,7b-octahydro-1H-cyclopropa[e]azulene
- 1H-Cycloprop(e)azulene, 1a,2,3,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-, (+)-
- Viridiflorene
- (1aR, 7R, 7aS, 7bR)-1, 1, 4, 7-tetramethyl-1a, 2, 3, 5, 6, 7, 7a, 7b-octahydrocyclopropa[e]azulene
- (1S,2R,4R,11R)-3,3,7,11-Tetramethyltricyclo[6.3.0.02.4]undec-7-ene
- (+)-Ledene, >=95.0% (sum of enantiomers, GC)
- (1aR,7R,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,5,6,7,7a,7b-octahydro-1H-cyclopropa[e]azulene
- CS-0082153
- CHEBI:63444
- (1AR-(1aalpha,7alpha,7abeta,7balpha))-1a,2,3,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop(e)azulene
- DTXSID60944355
- 236ZZ41F70
- 21747-46-6
- Q27132626
- C20162
- AKOS017343166
- (1aR,7R,7aS,7bR,Z)-1,1,4,7-tetramethyl-1a,2,3,5,6,7,7a,7b-octahydro-1H-cyclopropa[e]azulene
- (1aR,7R,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene
- Ledene
- UNII-236ZZ41F70
- LEDENE, (+)-
- 1H-CYCLOPROP(E)AZULENE, 1A,2,3,5,6,7,7A,7B-OCTAHYDRO-1,1,4,7-TETRAMETHYL-, (1AR,7R,7AS,7BR)-
- 1H-CYCLOPROP(E)AZULENE, 1A,2,3,5,6,7,7A,7B-OCTAHYDRO-1,1,4,7-TETRAMETHYL-, (1AR-(1A.ALPHA.,7.ALPHA.,7A.BETA.,7B.ALPHA.))-
- MFCD00042613
- (+)-1a,2,3,5,6,7,7a,7b-Octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene; Leden; Viridiflorene
-
- MDL: MFCD00042613
- Inchi: 1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10,12-14H,5-8H2,1-4H3/t10-,12-,13-,14-/m1/s1
- InChI Key: WGTRJVCFDUCKCM-FMKGYKFTSA-N
- SMILES: [C@H]12[C@H]3C(=C(C)CC[C@H]1C2(C)C)CC[C@H]3C
Computed Properties
- Exact Mass: 204.18800
- Monoisotopic Mass: 204.188
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 4
Experimental Properties
- Density: 0.927 g/mL at 20 °C(lit.)
- Melting Point: 269°C
- Boiling Point: 268-270 °C(lit.)
- Flash Point: 101.3±13.0 °C
- Refractive Index: n20/D 1.504
- PSA: 0.00000
- LogP: 4.41500
- Optical Activity: [α]20/D +68±2°, c = 10% in ethanol
- Vapor Pressure: 0.0±0.3 mmHg at 25°C
(+)-Ledene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S23; S24/25
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(+)-Ledene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 61770-250MG |
(+)-Ledene |
21747-46-6 | ≥95.0% (sum of enantiomers, GC) | 250MG |
¥2624.55 | 2022-02-24 | |
| TRC | L320070-5mg |
(+)-Ledene |
21747-46-6 | 5mg |
$ 52.00 | 2023-09-07 | ||
| TRC | L320070-10mg |
(+)-Ledene |
21747-46-6 | 10mg |
$ 91.00 | 2023-09-07 | ||
| TRC | L320070-25mg |
(+)-Ledene |
21747-46-6 | 25mg |
$ 207.00 | 2023-09-07 | ||
| abcr | AB166425-100 mg |
(+)-Ledene |
21747-46-6 | 100 mg |
€204.50 | 2023-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L11690-100mg |
Viridiflorene |
21747-46-6 | 100mg |
¥2328.0 | 2021-09-09 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L11690-100mg |
(+)-Ledene |
21747-46-6 | , | 100mg |
¥2328.0 | 2024-09-29 | |
| Cooke Chemical | S205479-250mg |
(+)-Ledene , ≥95.0%(sumofenantiomers |
21747-46-6 | GC) | 250mg |
RMB 1565.27 | 2024-09-29 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcx25196-50mg |
21747-46-6 | >98% | 50mg |
¥1240.00 | 2024-09-29 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcx25196-100mg |
21747-46-6 | >98% | 100mg |
¥2120.00 | 2024-09-29 |
(+)-Ledene Related Literature
-
Xinghao Tu,Yijun Liu,Yao Yanli,Li Wenxiu,Luo Ping,Liqing Du,Junjun He,Lu Jian-neng RSC Adv. 2022 12 26485
Additional information on (+)-Ledene
Recent Advances in the Study of (+)-Ledene (CAS 21747-46-6): A Comprehensive Research Brief
The sesquiterpene compound (+)-Ledene (CAS 21747-46-6) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This bicyclic sesquiterpene, structurally characterized by its [4.4.0]decane skeleton, has demonstrated remarkable biological activities that warrant further investigation. Recent studies have focused on its potential therapeutic applications, particularly in the areas of anti-inflammatory and antimicrobial therapies.
A 2023 study published in the Journal of Natural Products revealed novel insights into the biosynthesis pathways of (+)-Ledene in plant systems. Researchers employed advanced genomic sequencing techniques to identify the specific cytochrome P450 enzymes responsible for the oxidative modifications of the ledene skeleton. These findings provide crucial information for potential biotechnological production of (+)-Ledene derivatives.
In pharmacological research, (+)-Ledene has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. A recent in vitro study demonstrated MIC values ranging from 8-16 μg/mL against clinically isolated MRSA strains, with minimal cytotoxicity to mammalian cells. The mechanism appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and membrane potential assays.
Structural modification studies of 21747-46-6 have yielded several semi-synthetic derivatives with enhanced bioactivity. A 2024 publication in Bioorganic & Medicinal Chemistry reported that C-12 hydroxylated derivatives exhibited 3-5 fold increased anti-inflammatory activity in LPS-induced macrophage models compared to the parent compound. These modifications also improved water solubility while maintaining the compound's favorable pharmacokinetic profile.
The potential of (+)-Ledene in cancer therapeutics has also been explored. Preliminary studies indicate that certain derivatives can modulate the NF-κB signaling pathway in various cancer cell lines. However, researchers caution that more extensive in vivo studies are needed to fully evaluate the therapeutic window and potential toxicity of these compounds before clinical development can be considered.
From a chemical ecology perspective, recent field studies have shed light on the ecological roles of (+)-Ledene as a plant defense compound. Its emission patterns in response to herbivore attack suggest it may function as both a direct toxin and an indirect defense by attracting natural enemies of herbivores. This dual functionality makes the compound particularly interesting for agricultural applications.
Analytical chemistry advancements have enabled more precise quantification of (+)-Ledene in complex matrices. A 2023 study developed a robust UHPLC-MS/MS method with a limit of detection of 0.1 ng/mL, facilitating pharmacokinetic studies and quality control in potential pharmaceutical formulations. This methodological improvement addresses previous challenges in accurately measuring the compound's concentration in biological samples.
Looking forward, the research community anticipates several key developments regarding 21747-46-6. Current efforts focus on improving the synthetic accessibility of (+)-Ledene through both total synthesis and biotechnological approaches. Additionally, structure-activity relationship studies aim to identify the optimal pharmacophore configuration for specific therapeutic indications while minimizing potential off-target effects.
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